molecular formula C12H18N2O3 B4446775 N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide

N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide

Cat. No. B4446775
M. Wt: 238.28 g/mol
InChI Key: LAFGAVCAKBTQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide, also known as 2C-H-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the hallucinogenic drug 2C-H and has been used in scientific research for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide is not fully understood. It is believed to work by activating serotonin receptors in the brain, which may have implications for the treatment of depression and anxiety disorders. Additionally, it has been shown to have anti-tumor activity in vitro, although the mechanism of this effect is also not fully understood.
Biochemical and Physiological Effects:
N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to activate serotonin receptors in the brain, which may have implications for the treatment of depression and anxiety disorders. Additionally, it has been shown to have anti-tumor activity in vitro, although the mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide in lab experiments is that it has been shown to have potential therapeutic effects, which may be useful for studying the mechanisms of depression and anxiety disorders. Additionally, it has been shown to have anti-tumor activity in vitro, which may be useful for studying the mechanisms of cancer. One limitation of using N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide. One direction is to further investigate its potential therapeutic effects for the treatment of depression and anxiety disorders. Another direction is to study its anti-tumor activity in vivo, which may have implications for the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide, which may lead to new insights into its potential therapeutic uses.

Scientific Research Applications

N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide has been used in scientific research for its potential therapeutic effects. It has been studied for its ability to activate serotonin receptors in the brain, which may have implications for the treatment of depression and anxiety disorders. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to have anti-tumor activity in vitro.

properties

IUPAC Name

N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8(15)14-5-4-9-6-11(16-2)12(17-3)7-10(9)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFGAVCAKBTQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 2
N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 3
N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 4
N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 5
N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 6
N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.